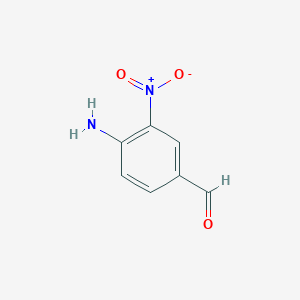

4-Amino-3-nitrobenzaldehyde

説明

The exact mass of the compound 4-Amino-3-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-amino-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIOCECYTBZBBAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60531007 | |

| Record name | 4-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51818-99-6 | |

| Record name | 4-Amino-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51818-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60531007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Amino-3-nitrobenzaldehyde for Researchers and Drug Development Professionals

IUPAC Name: 4-amino-3-nitrobenzaldehyde CAS Number: 51818-99-6

This technical guide provides a comprehensive overview of 4-amino-3-nitrobenzaldehyde, a versatile organic compound with significant applications in medicinal chemistry, dye synthesis, and materials science. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

4-Amino-3-nitrobenzaldehyde is a yellow crystalline solid.[1] Its structure, featuring an aldehyde, an amino group, and a nitro group on a benzene ring, imparts unique chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.14 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 140-142 °C | [3] |

| Solubility | Soluble in hot water, ethanol, benzene, and glacial acetic acid. Slightly soluble in ether. Enhanced water solubility compared to non-substituted benzaldehydes. | [1][4] |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere | [4] |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Aromatic protons, a deshielded aldehyde proton (~10 ppm), and shifts influenced by the amino and nitro groups. |

| ¹³C NMR | Resonances for the aromatic carbons, with the carbon of the aldehyde group appearing at a characteristic downfield shift. |

| IR Spectroscopy | Characteristic peaks for the amino (N-H stretching), nitro (N-O stretching, ~1520 cm⁻¹), and aldehyde (C=O stretching, ~1700 cm⁻¹) functional groups. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 166. |

Synthesis of 4-Amino-3-nitrobenzaldehyde

A common and effective method for the synthesis of 4-amino-3-nitrobenzaldehyde involves the nitration of 4-acetylaminobenzaldehyde, followed by hydrolysis.

Experimental Protocol

Step 1: Nitration of 4-acetylaminobenzaldehyde

-

Add 150 cm³ of acetic anhydride to 60 g of 4-acetylaminobenzaldehyde.

-

Heat the mixture to 105°C with vigorous stirring until the solid dissolves completely.

-

Rapidly cool the reaction mixture in an ice bath to 30°C to obtain a fine precipitate.

-

Carefully prepare a nitrating mixture by adding 24 cm³ of concentrated nitric acid to 60 cm³ of acetic anhydride.

-

Add the nitrating mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35°C.

-

Towards the end of the addition, allow the temperature to rise to 50°C and stir for an additional 15 minutes.

-

Pour the reaction mixture into 800 cm³ of ice water.

-

Filter the precipitated 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol and then water, and dry.

-

Recrystallize the product from ethanol to obtain pale yellow needles.

Step 2: Hydrolysis to 4-Amino-3-nitrobenzaldehyde

-

Add 200 cm³ of concentrated hydrochloric acid to 70 g of the dried diacetate from the previous step.

-

Heat the mixture on a water bath for 15 minutes.

-

Add 300 cm³ of cold water to precipitate the product.

-

Filter the precipitated 4-amino-3-nitrobenzaldehyde, wash with water, and dry.

-

Purify the final product by recrystallization from water to yield orange, needle-like crystals.

Caption: Synthesis workflow for 4-Amino-3-nitrobenzaldehyde.

Applications in Research and Development

4-Amino-3-nitrobenzaldehyde is a valuable intermediate in the synthesis of various biologically active molecules and functional materials.

Synthesis of Azo Dyes

This compound serves as a key diazo component in the production of monoazo disperse dyes.[1]

Step 1: Diazotization

-

Prepare a diazonium solution of 4-amino-3-nitrobenzaldehyde.

Step 2: Coupling Reaction

-

Dissolve the desired coupling component (e.g., 0.02 mol of a phenol) in 15 cm³ of a 15% sodium hydroxide solution and 200 cm³ of ice water.

-

Add the prepared diazonium solution dropwise to the coupling component solution with continuous stirring at 0-5°C over 2 hours.

-

The resulting azo dye will precipitate out of the solution.

-

Filter the dye, wash it thoroughly with water until the filtrate is neutral, and then dry.

Caption: General workflow for azo dye synthesis.

Synthesis of Schiff Bases

The aldehyde functional group of 4-amino-3-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are known to exhibit a range of biological activities.

-

Dissolve 4-amino-3-nitrobenzaldehyde in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of the desired primary amine to the solution.

-

Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to induce crystallization of the Schiff base product.

-

Filter the solid product, wash with a cold solvent, and dry.

Caption: Synthesis of Schiff bases from 4-Amino-3-nitrobenzaldehyde.

Biological Activities and Potential in Drug Development

Derivatives of 4-amino-3-nitrobenzaldehyde have shown promise in several therapeutic areas.

-

Antimicrobial Activity: Hydrazones derived from this compound have demonstrated inhibitory effects against various bacterial strains.[1]

-

Anticancer Research: Schiff bases synthesized from 4-amino-3-nitrobenzaldehyde have exhibited significant cytotoxicity against cancer cell lines, with some studies indicating selective toxicity towards cancer cells over normal cells.[1]

While the precise mechanisms of action and the specific signaling pathways modulated by these derivatives are still under investigation, the presence of the nitroaromatic scaffold is a common feature in various bioactive compounds. Further research is warranted to elucidate the specific molecular targets and signaling cascades affected by these molecules, which could pave the way for the development of novel therapeutic agents.

Safety and Handling

4-Amino-3-nitrobenzaldehyde is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Synthesis and Discovery of 4-Amino-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical synthesis and discovery of 4-Amino-3-nitrobenzaldehyde, a key chemical intermediate. The document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams are provided to elucidate the reaction pathways and experimental workflows.

Historical Context and Discovery

The development of 4-Amino-3-nitrobenzaldehyde is rooted in early 20th-century organic chemistry research. Foundational work on nitro-amino-benzaldehyde derivatives was notably conducted by Hodgson and Beard in 1927, establishing the fundamental synthetic pathways for these compounds.[1] Their pioneering studies were instrumental in understanding the reactivity of aromatic systems bearing both amino and nitro substituents. The reliable synthesis of 4-Amino-3-nitrobenzaldehyde marked a significant milestone, highlighting its potential as a versatile intermediate in organic synthesis, particularly in the burgeoning dye manufacturing and pharmaceutical industries of the era.[1]

Physicochemical and Quantitative Data

A summary of the key quantitative and physicochemical properties of 4-Amino-3-nitrobenzaldehyde is presented in Table 1. This data is essential for its application in further synthetic endeavors.

| Property | Value |

| IUPAC Name | 4-Amino-3-nitrobenzaldehyde |

| CAS Number | 51818-99-6 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol [2] |

| Melting Point | 191-192 °C[1] |

| Appearance | Orange-red crystalline solid |

Table 1: Physicochemical Properties of 4-Amino-3-nitrobenzaldehyde

Synthetic Methodologies

The primary and most well-documented method for the synthesis of 4-Amino-3-nitrobenzaldehyde involves a two-step process starting from 4-acetylaminobenzaldehyde. This method provides a reliable route to the desired product with good purity. An alternative, though less detailed in historical literature, involves the condensation of aniline derivatives with nitro compounds.

Primary Synthesis Route: Nitration of 4-Acetylaminobenzaldehyde and Subsequent Hydrolysis

This synthetic pathway involves the protection of the amino group of 4-aminobenzaldehyde by acetylation, followed by regioselective nitration at the 3-position, and subsequent deprotection by acid hydrolysis.

Caption: Synthetic pathway for 4-Amino-3-nitrobenzaldehyde.

Step 1: Synthesis of 4-Acetylamino-3-nitrobenzaldehyde

-

Reaction Setup: In a suitable reaction vessel, suspend 4-acetylaminobenzaldehyde in acetic anhydride.

-

Nitration: Cool the suspension in an ice bath. Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Filter the crude 4-acetylamino-3-nitrobenzaldehyde, wash with cold water, and recrystallize from a suitable solvent such as ethanol.

Step 2: Hydrolysis of 4-Acetylamino-3-nitrobenzaldehyde

-

Reaction Setup: Suspend the purified 4-acetylamino-3-nitrobenzaldehyde in an aqueous acidic solution (e.g., dilute hydrochloric acid).

-

Hydrolysis: Heat the mixture to reflux and maintain the temperature until the hydrolysis is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution) to precipitate the product.

-

Purification: Filter the precipitated 4-Amino-3-nitrobenzaldehyde, wash thoroughly with water, and dry. For higher purity, recrystallization from hot water or an ethanol-water mixture can be performed to yield orange-red crystals.

Alternative Synthesis Route: Condensation of Anilines

An alternative, though less commonly cited, method for the synthesis of aminobenzaldehydes involves the direct formylation of anilines. For instance, anilines that are unsubstituted at the 4-position can react under specific conditions to yield 4-aminobenzaldehydes.[3] While not extensively detailed for 4-Amino-3-nitrobenzaldehyde specifically, this approach suggests a potential pathway where a substituted aniline could undergo a condensation reaction to introduce the aldehyde functionality.

Caption: Logical workflow for aniline-based synthesis.

This technical guide provides a foundational understanding of the historical synthesis and discovery of 4-Amino-3-nitrobenzaldehyde. The detailed protocols and structured data are intended to support researchers and scientists in their work with this important chemical compound.

References

- 1. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]

- 2. 4-Amino-3-nitrobenzaldehyde | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Simple synthetic route to 4-aminobenzaldehydes from anilines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Fundamental chemical properties of 4-Amino-3-nitrobenzaldehyde

An In-depth Technical Guide on the Core Chemical Properties of 4-Amino-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzaldehyde is an aromatic organic compound with the chemical formula C₇H₆N₂O₃.[1][2] Its structure features a benzaldehyde core substituted with an amino group at the 4-position and a nitro group at the 3-position. This unique arrangement of functional groups—an electron-donating amino group and an electron-withdrawing nitro group—creates a distinct electronic environment that governs its chemical reactivity and makes it a valuable intermediate in various synthetic applications.[1] This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and reactivity of 4-Amino-3-nitrobenzaldehyde, tailored for professionals in research and drug development.

Physicochemical Properties

The core physicochemical properties of 4-Amino-3-nitrobenzaldehyde are summarized in the table below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in different chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.14 g/mol | [1] |

| CAS Number | 51818-99-6 | [1][2] |

| Appearance | Orange, needle-like crystals | [3] |

| Melting Point | Not definitively reported; related isomers have melting points in the range of 56-142 °C. | |

| Boiling Point | Computationally predicted to be approximately 359.3 ± 32.0 °C (may decompose).[1] | [1] |

| Solubility | Recrystallized from water, suggesting some solubility in hot water.[3] General solubility in common organic solvents is not extensively documented. | [3] |

| IUPAC Name | 4-amino-3-nitrobenzaldehyde | [2] |

| InChI Key | IIOCECYTBZBBAL-UHFFFAOYSA-N | [2] |

Synthesis of 4-Amino-3-nitrobenzaldehyde

A common and well-documented method for the synthesis of 4-Amino-3-nitrobenzaldehyde involves the nitration of 4-acetylaminobenzaldehyde, followed by the hydrolysis of the protecting group.[3][4]

Experimental Protocol

The following protocol is a detailed methodology for the synthesis and purification of 4-Amino-3-nitrobenzaldehyde.[3][4]

Step 1: Formation of 4-Acetylamino-3-nitrobenzylidenediacetate

-

To 60 g of 4-acetylaminobenzaldehyde, add 150 cm³ of acetic anhydride.

-

Heat the mixture to 105 °C with vigorous stirring until all the solid has dissolved.

-

Rapidly cool the solution in an ice bath to 30 °C to precipitate a fine solid of 4-acetylaminobenzaldehyde.

-

In a separate vessel, carefully mix 24 cm³ of concentrated nitric acid with 60 cm³ of acetic anhydride.

-

Add the nitric acid/acetic anhydride mixture dropwise to the stirred suspension of 4-acetylaminobenzaldehyde, ensuring the temperature does not exceed 35 °C.

-

As the addition proceeds, colorless crystals of 4-acetylaminobenzaldehyde diacetate will form and then redissolve.

-

Towards the end of the addition, allow the temperature to rise to 50 °C and stir for an additional 15 minutes.

-

Pour the reaction mixture into 800 cm³ of ice-cold water to precipitate the product.

-

Filter the precipitate of 4-acetylamino-3-nitrobenzylidenediacetate, wash thoroughly with ethanol, and then with water.

-

Recrystallize the product from ethanol to obtain pale yellow needles.

Step 2: Hydrolysis to 4-Amino-3-nitrobenzaldehyde

-

To 70 g of the dried 4-acetylamino-3-nitrobenzylidenediacetate, add 200 cm³ of concentrated hydrochloric acid.

-

Heat the mixture on a water bath for 15 minutes.

-

After cooling, add 300 cm³ of cold water to precipitate the final product.

-

Filter the precipitate of 4-Amino-3-nitrobenzaldehyde, wash with water, and dry.

Step 3: Purification

-

The crude 4-Amino-3-nitrobenzaldehyde can be purified by recrystallization from water to yield orange, needle-like crystals.[3]

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-Amino-3-nitrobenzaldehyde.

Chemical Reactivity and Applications

The reactivity of 4-Amino-3-nitrobenzaldehyde is dictated by its three functional groups: the aldehyde, the primary amine, and the nitro group.

-

Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions.

-

Amino Group: The primary amino group is a key functional handle for diazotization reactions, which are fundamental in the synthesis of azo dyes.[1]

-

Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the other functional groups.

Key Reactions

Diazotization and Azo Coupling: The amino group can be converted to a diazonium salt, which then acts as an electrophile in azo coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.[1] This is a significant application in the textile industry.[1]

Reactivity Overview Diagram

Caption: Key reactivity pathways of 4-Amino-3-nitrobenzaldehyde.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), and aromatic protons, with their chemical shifts influenced by the electronic effects of the amino and nitro substituents.[1]

-

¹³C NMR: The carbon NMR would reveal the presence of the carbonyl carbon (typically >190 ppm) and the aromatic carbons, with their resonances shifted according to the substitution pattern.

-

FT-IR: Infrared spectroscopy is used to confirm the presence of key functional groups: N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the aldehyde (~1700 cm⁻¹), and N-O stretching of the nitro group (~1520 and ~1350 cm⁻¹).[1]

-

UV-Vis: The UV-Visible spectrum would show absorption bands corresponding to the π-π* transitions within the aromatic system, influenced by the auxochromic and chromophoric groups present.

Safety and Handling

4-Amino-3-nitrobenzaldehyde is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-3-nitrobenzaldehyde is a versatile chemical intermediate with a rich chemistry stemming from its unique substitution pattern. Its synthesis is well-established, and its reactivity, particularly the diazotization of the amino group, has been exploited for the production of azo dyes. For researchers and drug development professionals, this compound offers a scaffold that can be further functionalized to create a diverse range of molecules with potential biological activities. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]

- 2. 4-Amino-3-nitrobenzaldehyde | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]

The Versatility of 4-Amino-3-nitrobenzaldehyde: A Technical Guide to its Applications

An in-depth exploration of the synthesis, biological activity, and material science applications of 4-Amino-3-nitrobenzaldehyde and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive review of its key applications and experimental protocols.

Introduction

4-Amino-3-nitrobenzaldehyde is a versatile organic compound that serves as a crucial building block in a multitude of synthetic applications. Its unique molecular architecture, featuring an aromatic ring substituted with an aldehyde, a primary amine, and a nitro group, provides multiple reactive sites for the synthesis of a diverse range of derivatives. This technical guide delves into the core applications of 4-Amino-3-nitrobenzaldehyde, with a focus on its utility in the development of azo dyes, Schiff bases with potential therapeutic properties, and advanced drug delivery systems. The strategic placement of the amino and nitro groups on the benzaldehyde ring influences the electronic properties and reactivity of the molecule, making it a valuable precursor in medicinal chemistry and materials science. This guide will provide a detailed overview of the key literature, presenting quantitative data, experimental methodologies, and visual workflows to facilitate further research and development in these fields.

Physicochemical Properties of 4-Amino-3-nitrobenzaldehyde

A summary of the key physicochemical properties of 4-Amino-3-nitrobenzaldehyde is presented in the table below.

| Property | Value |

| CAS Number | 51818-99-6 |

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.14 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 191-192 °C |

| Solubility | Soluble in ethanol and water |

Core Applications of 4-Amino-3-nitrobenzaldehyde

Synthesis of Azo Dyes

4-Amino-3-nitrobenzaldehyde is a key precursor in the synthesis of azo dyes, which are widely used in the textile industry. The primary amino group can be readily diazotized and subsequently coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide spectrum of colors.

| Diazo Component | Coupling Component | Resulting Dye Color | Yield (%) | λmax (nm) |

| 4-Amino-3-nitrobenzaldehyde | 1-Naphthol | Light Orange | Good | Not Reported |

| 4-Amino-3-nitrobenzaldehyde | 2-Naphthol | Dark Red | Good | Not Reported |

| 4-Amino-3-nitrobenzaldehyde | Resorcinol | Not Reported | Good | Not Reported |

| 4-Amino-3-nitrobenzaldehyde | Phloroglucinol | Not Reported | Good | Not Reported |

| 4-Amino-3-nitrobenzaldehyde | Phenol | Not Reported | Good | Not Reported |

Data on specific yields and absorption maxima for azo dyes derived directly from 4-Amino-3-nitrobenzaldehyde is limited in the reviewed literature. The table reflects general outcomes from studies on related compounds.[1][2]

This protocol outlines the general procedure for the synthesis of azo dyes using 4-Amino-3-nitrobenzaldehyde as the diazo component.

Materials:

-

4-Amino-3-nitrobenzaldehyde

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Coupling agent (e.g., 1-naphthol, 2-naphthol, resorcinol)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of 4-Amino-3-nitrobenzaldehyde in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

-

-

Coupling Reaction:

-

Dissolve the coupling agent in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture should be maintained in the alkaline range.

-

-

Isolation and Purification:

-

The precipitated azo dye is collected by vacuum filtration.

-

Wash the solid product with cold distilled water until the filtrate is neutral.

-

Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.[2]

-

Schiff Bases with Biological Activity

The aldehyde functional group of 4-Amino-3-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These derivatives have garnered significant interest due to their potential anticancer and antimicrobial activities.

Anticancer Activity

| Schiff Base Derivative | Cell Line | Assay | Incubation Time | IC₅₀ (µg/mL) |

| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) | MTT | 72 h | 446.68 |

| 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | NHGF (Normal Human Gingival Fibroblasts) | MTT | 72 h | 977.24 |

Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde, a closely related compound. Specific IC₅₀ values for Schiff bases of 4-Amino-3-nitrobenzaldehyde were not available in the reviewed literature.[3][4][5]

Antimicrobial Activity

| Schiff Base Derivative (from 4-nitrobenzaldehyde) | Microorganism | MIC (µg/mL) |

| PC3 | Escherichia coli | 250 |

| PC3 | Staphylococcus aureus | 62.5 |

Note: The above data is for a Schiff base derived from 4-nitrobenzaldehyde. Specific MIC values for Schiff bases of 4-Amino-3-nitrobenzaldehyde were not available in the reviewed literature.[6][7]

This protocol describes the synthesis of a Schiff base from an aromatic aldehyde and an amine, which can be adapted for 4-Amino-3-nitrobenzaldehyde.

Materials:

-

4-Amino-3-nitrobenzaldehyde

-

A primary amine (e.g., 2-aminobenzenethiol)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

Procedure:

-

Reaction Setup:

-

Dissolve 1 molar equivalent of 4-Amino-3-nitrobenzaldehyde in hot absolute ethanol in a round-bottom flask.

-

In a separate flask, dissolve 1 molar equivalent of the primary amine in hot absolute ethanol.

-

-

Condensation Reaction:

-

Add the hot ethanolic solution of the primary amine to the stirred solution of 4-Amino-3-nitrobenzaldehyde.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Isolation and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

The Schiff base can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]

-

This protocol provides a detailed methodology for assessing the cytotoxic activity of synthesized compounds using the MTT assay.[9][10][11][12]

Materials:

-

Synthesized Schiff base derivative

-

Cancer cell line (e.g., TSCCF) and normal cell line (e.g., NHGF)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the cells to be tested in appropriate flasks until they reach about 80% confluency.

-

Trypsinize the cells, centrifuge, and resuspend them in fresh culture medium.

-

Seed the cells into 96-well plates at a density of approximately 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of the Schiff base derivative in DMSO.

-

Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 72 hours) at 37 °C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of the MTT stock solution to each well.

-

Incubate the plates for an additional 3-4 hours at 37 °C to allow the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for about 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Drug Delivery Systems

4-Amino-3-nitrobenzaldehyde can be incorporated into polymeric structures, such as miktoarm star polymers, which are being explored for their potential in drug delivery systems.[13][14][15][16] These polymers can self-assemble into micelles that encapsulate therapeutic agents like doxorubicin, offering possibilities for controlled and targeted drug release.[17][18][19][20][21][22]

While a specific protocol for the synthesis of a drug delivery system using 4-Amino-3-nitrobenzaldehyde was not detailed in the reviewed literature, the following diagram illustrates a conceptual workflow for the development and application of such a system.

Conclusion

4-Amino-3-nitrobenzaldehyde is a highly valuable and versatile building block in organic synthesis with significant applications in the fields of materials science and medicinal chemistry. Its ability to be transformed into a wide array of derivatives, including vibrant azo dyes and biologically active Schiff bases, underscores its importance. The potential for incorporating this molecule into complex polymeric structures for advanced drug delivery systems further highlights its promise for future innovations. This technical guide has provided a comprehensive overview of the key literature, presenting available quantitative data and detailed experimental protocols to serve as a foundational resource for researchers. Further investigation into the synthesis and biological evaluation of a broader range of derivatives will undoubtedly unlock new applications and advancements in various scientific disciplines.

References

- 1. [PDF] Synthesis , Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester | Semantic Scholar [semanticscholar.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]

- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 7. mediresonline.org [mediresonline.org]

- 8. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 9. researchhub.com [researchhub.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Miktoarm star polymers: advances in synthesis, self-assembly, and applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Miktoarm Star Polymers: Branched Architectures in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Miktoarm Star Polymers: Synthesis and Applications (Journal Article) | OSTI.GOV [osti.gov]

- 16. Miktoarm Star-polypept(o)ide-Based Polyion Complex Micelles for the Delivery of Large Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effects of pH-sensitive chain length on release of doxorubicin from mPEG-b-PH-b-PLLA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Biodegradable porous polymeric drug as a drug delivery system: alleviation of doxorubicin-induced cardiotoxicity via passive targeted release - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to 4-Amino-3-nitrobenzaldehyde

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

4-Amino-3-nitrobenzaldehyde is a pivotal chemical intermediate, distinguished by its unique trifunctional aromatic structure. Possessing an aldehyde, a primary amine, and a nitro group, this compound offers a rich tapestry of reactivity, making it a valuable building block in a multitude of synthetic applications. Its strategic importance spans from the vibrant world of dye chemistry to the intricate design of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, key reactions, and diverse applications, supported by detailed experimental protocols and quantitative data.

Physicochemical Properties

A thorough understanding of a chemical's properties is fundamental to its application. The key physicochemical data for 4-Amino-3-nitrobenzaldehyde are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-amino-3-nitrobenzaldehyde | [1] |

| CAS Number | 51818-99-6 | [1][2] |

| Molecular Formula | C₇H₆N₂O₃ | [1][2] |

| Molecular Weight | 166.13 g/mol | [1][2] |

| Appearance | Orange needle-like crystals | [3][4] |

| InChI Key | IIOCECYTBZBBAL-UHFFFAOYSA-N | [2] |

Synthesis of 4-Amino-3-nitrobenzaldehyde

The most common and well-documented synthesis of 4-Amino-3-nitrobenzaldehyde involves a two-step process starting from 4-acetamidobenzaldehyde. This method strategically uses a protecting group to shield the amine functionality and direct the nitration to the desired position.

Synthesis Pathway

The synthesis proceeds via the nitration of the protected 4-acetamidobenzaldehyde, where the formyl group is concurrently converted to a diacetate in situ, which protects it from oxidation.[4] This is followed by the acidic hydrolysis of both the acetamido and diacetate groups to yield the final product.

Caption: Synthetic route for 4-Amino-3-nitrobenzaldehyde.

Experimental Protocol: Synthesis from 4-Acetamidobenzaldehyde

This protocol is adapted from established literature procedures.[3][4]

Materials:

-

4-Acetamidobenzaldehyde (60 g)

-

Acetic Anhydride (210 cm³)

-

Concentrated Nitric Acid (24 cm³)

-

Concentrated Hydrochloric Acid (200 cm³)

-

Ethanol

-

Ice

Procedure:

-

Protection and Dissolution: In a suitable reaction vessel, add 4-acetamidobenzaldehyde (60 g) to acetic anhydride (150 cm³) and heat the mixture to 105°C with vigorous stirring until all solid has dissolved.

-

Precipitation: Rapidly cool the solution in an ice bath to 30°C to obtain a fine precipitate of the starting material.

-

Nitration: Carefully prepare a nitrating mixture by adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). Add this mixture dropwise to the stirred suspension from step 2, ensuring the temperature does not exceed 35°C.

-

Reaction Progression: As the nitrating mixture is added, the temperature is eventually allowed to rise to 50°C towards the end of the addition. The mixture is stirred at this temperature for an additional 15 minutes.

-

Precipitation of Intermediate: Pour the reaction mixture into 800 cm³ of ice-cold water. The precipitated 4-acetamido-3-nitrobenzylidene diacetate is collected by filtration, washed thoroughly with ethanol, and then with water, and dried.

-

Hydrolysis: Add the dried diacetate intermediate (70 g) to concentrated hydrochloric acid (200 cm³) and heat the mixture on a water bath for 15 minutes.

-

Product Precipitation: After heating, add 300 cm³ of cold water to the mixture. The precipitated 4-Amino-3-nitrobenzaldehyde is filtered off, washed with water, and dried.

-

Purification: The crude product can be purified by recrystallization from water to yield orange, needle-like crystals.[4]

| Parameter | Value |

| Starting Material | 4-Acetamidobenzaldehyde |

| Key Reagents | Acetic Anhydride, Nitric Acid, Hydrochloric Acid |

| Final Product | 4-Amino-3-nitrobenzaldehyde |

| Reported Form | Orange needle-like crystals |

Core Reactivity and Applications

The unique arrangement of functional groups in 4-Amino-3-nitrobenzaldehyde dictates its chemical behavior and renders it a versatile intermediate. The amino group can be diazotized, the nitro group can be reduced, and the aldehyde group can participate in condensation and oxidation-reduction reactions.

Caption: Reactivity and application pathways of the intermediate.

Azo Dye Synthesis

A primary application of 4-Amino-3-nitrobenzaldehyde is in the synthesis of azo dyes.[2] The primary amino group is readily converted into a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling component (e.g., phenols, naphthols, or other aromatic amines).

Experimental Protocol: General Diazotization and Coupling

-

Diazotization: 4-Amino-3-nitrobenzaldehyde is dissolved in an acidic medium (e.g., HCl/water mixture). The solution is cooled to 0-5°C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Coupling: The cold diazonium salt solution is then slowly added to a solution of the coupling component (e.g., 1-naphthol, resorcinol) dissolved in a basic or neutral medium.[4]

-

Dye Precipitation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.

The resulting dyes, often in hues of orange, red, and yellow, have shown excellent fastness properties when applied to fabrics like polyester.[4]

Intermediate for Pharmaceuticals and Heterocycles

The functional groups of 4-Amino-3-nitrobenzaldehyde make it a valuable precursor for synthesizing more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceuticals.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amino group using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂/HCl, Fe/NH₄Cl).[2][5] This yields 3,4-diaminobenzaldehyde , a key building block for synthesizing benzodiazepines, quinoxalines, and other fused heterocyclic systems. The reduction can achieve yields greater than 90% while leaving the aldehyde group intact under mild conditions.[2]

-

Condensation Reactions: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone in the synthesis of various heterocyclic rings and complex molecular architectures.[6]

Applications in Materials Science

Emerging research has highlighted the potential of derivatives of 4-Amino-3-nitrobenzaldehyde in materials science. Azo dyes synthesized from this intermediate have been investigated for their photovoltaic properties and potential use in dye-sensitized solar cells (DSSCs).[2][7] These applications leverage the light-absorbing and electron-injecting properties of the synthesized dye molecules.[2]

Conclusion

4-Amino-3-nitrobenzaldehyde is a chemical intermediate of significant industrial and academic importance. Its straightforward synthesis and the orthogonal reactivity of its three functional groups provide a versatile platform for a wide range of chemical transformations. From the production of high-performance azo dyes to its role as a precursor for complex heterocyclic structures in medicinal chemistry, 4-Amino-3-nitrobenzaldehyde continues to be a compound of high interest for chemists and material scientists. Its utility in creating diamino derivatives and its potential in modern materials like DSSCs ensure its continued relevance in advanced chemical synthesis.

References

- 1. 4-Amino-3-nitrobenzaldehyde | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]

- 3. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Understanding the molecular structure of 4-Amino-3-nitrobenzaldehyde

An In-depth Technical Guide to the Molecular Structure of 4-Amino-3-nitrobenzaldehyde

Introduction

4-Amino-3-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in organic synthesis and materials science. Its molecular framework is characterized by a benzene ring bearing three distinct functional groups: an aldehyde, an amino group, and a nitro group. This unique substitution pattern, with the electron-donating amino group positioned para to the aldehyde and ortho to the electron-withdrawing nitro group, creates a molecule with a rich electronic environment and versatile reactivity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key chemical transformations, intended for researchers and professionals in chemistry and drug development.

Molecular Identity and Nomenclature

The unambiguous identification of 4-Amino-3-nitrobenzaldehyde is established through its systematic nomenclature and standardized chemical identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name is 4-amino-3-nitrobenzaldehyde, reflecting the priority of the aldehyde group and the respective positions of the amino and nitro substituents.

graph "Molecular_Structure" {

layout=neato;

graph [bgcolor="#FFFFFF", size="7,5!", ratio=fill, overlap=false, splines=true];

node [shape=circle, style=filled, fontname="Helvetica", fontsize=12, fontcolor="#202124"];

edge [fontname="Helvetica", fontsize=10, color="#202124"];

// Benzene Ring

C1 [pos="0,1.5!", label="C", fillcolor="#F1F3F4"];

C2 [pos="-1.3,-0.75!", label="C", fillcolor="#F1F3F4"];

C3 [pos="1.3,-0.75!", label="C", fillcolor="#F1F3F4"];

C4 [pos="-0.85,0.75!", label="C", fillcolor="#F1F3F4"];

C5 [pos="0.85,0.75!", label="C", fillcolor="#F1F3F4"];

C6 [pos="0,-1.5!", label="C", fillcolor="#F1F3F4"];

// Aldehyde Group

C7 [pos="0,3!", label="C", fillcolor="#F1F3F4"];

H1 [pos="-0.7,3.5!", label="H", fillcolor="#FFFFFF", shape=plaintext];

O1 [pos="1,3.5!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Amino Group

N1 [pos="-2.6,-1.5!", label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"];

H2 [pos="-3.3,-1!", label="H", fillcolor="#FFFFFF", shape=plaintext];

H3 [pos="-3.3,-2!", label="H", fillcolor="#FFFFFF", shape=plaintext];

// Nitro Group

N2 [pos="2.6,-1.5!", label="N+", fillcolor="#4285F4", fontcolor="#FFFFFF"];

O2 [pos="3.3,-1!", label="O-", fillcolor="#EA4335", fontcolor="#FFFFFF"];

O3 [pos="3.3,-2!", label="O", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Ring Bonds

C1 -- C5;

C5 -- C3;

C3 -- C6;

C6 -- C2;

C2 -- C4;

C4 -- C1;

// Substituent Bonds

C1 -- C7 [label=""];

C7 -- H1;

C7 -- O1 [style=filled, penwidth=2];

C2 -- N1;

N1 -- H2;

N1 -- H3;

C3 -- N2;

N2 -- O2;

N2 -- O3 [style=filled, penwidth=2];

// Dummy nodes for positioning labels

label_NH2 [pos="-2.2, -0.5!", label="H₂N", shape=plaintext, fontcolor="#202124", fontsize=14];

label_CHO [pos="0, 2.2!", label="CHO", shape=plaintext, fontcolor="#202124", fontsize=14];

label_NO2 [pos="2.2, -0.5!", label="O₂N", shape=plaintext, fontcolor="#202124", fontsize=14];

}

Caption: Logical relationship of electronic effects in the molecule.

Spectroscopic Characterization

The structure of 4-Amino-3-nitrobenzaldehyde and its derivatives is routinely confirmed using a variety of spectroscopic techniques, including Infrared (IR) and UV-visible spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

-

Mass Spectrometry (MS): GC-MS analysis has confirmed the molecular mass of the compound, showing a molecular ion peak (M+) at m/z 166, which is consistent with its chemical formula.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretches of the amino group, the asymmetric and symmetric stretches of the nitro group (typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-H stretches for the aromatic ring.

-

UV-Visible Spectroscopy: The extensive conjugation and charge transfer characteristics of the molecule result in strong absorption in the UV-visible region. While specific data for the parent compound is not detailed, its derivatives are known to be colored, a property exploited in dye synthesis.

Table 3: Key Spectroscopic Data

| Technique | Observation | Interpretation | Reference(s) |

| :--- | :--- | :--- | :--- |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 166 (21% relative abundance) | Confirms the molecular weight of 166 g/mol . | |

| Infrared (IR) | Presence of O-H, N-H, N=N, C=C, C=O, and C-H functional groups confirmed in derivatives. | Validates the presence of the key functional moieties. | |

Synthesis and Reactivity

Experimental Protocol: Synthesis

A common and effective method for the synthesis of 4-Amino-3-nitrobenzaldehyde involves the nitration of a protected aminobenzaldehyde precursor, followed by deprotection.

Protocol: Synthesis via Nitration of 4-Acetamidobenzaldehyde

-

Protection and Suspension: 4-Acetamidobenzaldehyde (60 g) is dissolved in acetic anhydride (150 cm³) by heating to 105 °C with vigorous stirring. The solution is then rapidly cooled in an ice bath to 30 °C to form a fine precipitate.

-

Nitration: A nitrating mixture is prepared by carefully adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). This mixture is added dropwise to the stirred suspension from step 1, ensuring the temperature does not exceed 35 °C. During this step, the formyl group is protected in situ as a diacetate, preventing its oxidation.

-

Isolation of Intermediate: The reaction mixture is stirred and then poured into ice-cold water. The resulting precipitate, 4-acetamido-3-nitrobenzaldehyde diacetate, is filtered, washed, and dried.

-

Hydrolysis (Deprotection): Concentrated hydrochloric acid (200 cm³) is added to the dried diacetate (70 g), and the mixture is heated on a water bath for 15 minutes.

-

Precipitation and Purification: Cold water (300 cm³) is added to the cooled solution, precipitating the final product. The 4-Amino-3-nitrobenzaldehyde is filtered off, washed with water, and can be purified by recrystallization from water to yield orange needle-like crystals.

Caption: Workflow for the synthesis of 4-Amino-3-nitrobenzaldehyde.

Key Reactivity: Diazotization and Azo Coupling

The primary amino group of 4-Amino-3-nitrobenzaldehyde is readily transformed into a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is an excellent electrophile and can react with electron-rich coupling components (such as phenols or other amines) to form highly colored azo compounds. This reaction is fundamental to the synthesis of a wide range of azo dyes.

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 4-Amino-3-nitrobenzaldehyde

Abstract

4-Amino-3-nitrobenzaldehyde (CAS No. 51818-99-6) is a pivotal chemical intermediate whose utility in the synthesis of dyes, pharmaceuticals, and advanced materials is derived from the unique electronic interplay of its constituent functional groups.[1][2] This technical guide provides a detailed examination of the competing electron-donating and electron-withdrawing effects within the molecule. The para-amino group acts as a potent electron-donating group via resonance, while the ortho-nitro and ipso-aldehyde groups serve as strong electron-withdrawing moieties. This "push-pull" system dictates the molecule's reactivity, spectroscopic characteristics, and synthetic applications. This document furnishes a thorough overview of its synthesis, presents key physicochemical and spectral data in structured tables, details experimental protocols, and utilizes computational insights to provide a comprehensive understanding for professionals in research and development.

Introduction

4-Amino-3-nitrobenzaldehyde is an aromatic compound characterized by a benzene ring substituted with an aldehyde group, a nitro group, and an amino group.[1] Its molecular structure, featuring both powerful electron-donating (amino) and electron-withdrawing (nitro, aldehyde) groups, creates a polarized electronic environment that governs its chemical behavior.[1][2] The historical significance of this compound and its derivatives dates back to early 20th-century research, which established foundational synthetic pathways and recognized its potential as a versatile building block in organic chemistry.[1] Understanding the nuanced electronic effects is crucial for leveraging its reactivity in various applications, from the synthesis of azo dyes for textiles to the development of novel therapeutic agents.[1][3]

Molecular Structure and Electronic Effects

The chemical properties of 4-Amino-3-nitrobenzaldehyde are a direct consequence of the inductive and resonance effects exerted by its three functional groups.

-

Amino Group (-NH₂): Positioned at C4, the amino group is a strong activating group. Its primary influence is a powerful electron-donating resonance effect (+R), where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system.[1] This is countered by a weaker electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect is dominant, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to itself.

-

Nitro Group (-NO₂): Located at C3, the nitro group is a potent deactivating group. It exerts a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R).[4][5]

-

Aldehyde Group (-CHO): Situated at C1, the aldehyde group is also deactivating, withdrawing electron density from the ring through both inductive (-I) and resonance (-R) effects.[4]

This specific arrangement of substituents creates a pronounced "push-pull" system. The amino group "pushes" electron density into the ring, while the nitro and aldehyde groups "pull" it away. This intramolecular charge transfer significantly influences the molecule's reactivity and spectroscopic properties.[2]

Caption: Resonance illustrating the push-pull electronic effect.

Physicochemical and Spectroscopic Data

The distinct electronic nature of 4-Amino-3-nitrobenzaldehyde gives rise to its specific physical and spectral characteristics.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | 4-amino-3-nitrobenzaldehyde | [6] |

| CAS Number | 51818-99-6 | [1][6] |

| Molecular Formula | C₇H₆N₂O₃ | [1][6] |

| Molecular Weight | 166.14 g/mol | [1][6] |

| Appearance | Orange needle-like crystals | [3][7] |

Table 2: Spectroscopic Data

| Technique | Observation | Interpretation | Reference |

| Mass Spec. (GC-MS) | Molecular ion peak (M+) at m/z 166 (21%) | Confirms the molecular mass of the compound. | [3] |

| Base peak at m/z 65 (100%) | Corresponds to a stable fragment ion. | [3] | |

| Infrared (IR) | ~3400-3300 cm⁻¹ | N-H stretching of the primary amine. | [3] |

| ~1700-1680 cm⁻¹ | C=O stretching of the aromatic aldehyde. | [3][8] | |

| ~1550-1475, 1365-1290 cm⁻¹ | Asymmetric and symmetric N-O stretching of the nitro group. | [8] | |

| ~1600, 1500-1400 cm⁻¹ | C=C stretching of the aromatic ring. | [8] | |

| ¹H NMR | ~10.0 ppm (singlet) | Aldehyde proton (-CHO). | [8][9] |

| ~7.0-8.5 ppm (multiplets) | Aromatic protons, shifted downfield due to EWGs. | [8][9] | |

| ~6.0-7.0 ppm (broad singlet) | Amino protons (-NH₂). | ||

| UV-Visible | Absorption in the visible range | Attributed to n→π* and π→π* transitions, facilitated by the intramolecular charge transfer system. | [3][7] |

Experimental Protocol: Synthesis

The most common synthesis of 4-Amino-3-nitrobenzaldehyde involves the nitration of 4-acetamidobenzaldehyde, where the acetyl group protects the amine from oxidation, followed by hydrolysis.[3]

Detailed Protocol for Synthesis

Objective: To synthesize 4-Amino-3-nitrobenzaldehyde from 4-acetamidobenzaldehyde.

Materials:

-

4-acetamidobenzaldehyde (I)

-

Acetic anhydride

-

Concentrated nitric acid (d 1.5)

-

Concentrated hydrochloric acid

-

Ice, Ethanol, Distilled water

Procedure:

-

Protection and Acetylation: Add 4-acetamidobenzaldehyde (60 g) to acetic anhydride (150 cm³) and heat to 105 °C with vigorous stirring until fully dissolved.[3]

-

Precipitation: Rapidly cool the solution in an ice bath to 30 °C to yield a fine precipitate of the protected starting material.[3]

-

Nitration: Carefully prepare a nitrating mixture by adding concentrated nitric acid (24 cm³) to acetic anhydride (60 cm³). Add this mixture dropwise to the stirred suspension from step 2, ensuring the reaction temperature does not exceed 35 °C.[3]

-

Formation of Diacetate: After the addition is complete, continue stirring for 15-20 minutes. Pour the reaction mixture into ice-cold water (300 cm³) to precipitate the 4-acetamido-3-nitrobenzaldehyde diacetate.[3][7]

-

Isolation of Intermediate: Filter the diacetate precipitate, wash thoroughly with ethanol and then water, and dry.[7]

-

Hydrolysis (Deprotection): Add the dried diacetate (70 g) to concentrated hydrochloric acid (200 cm³) and heat on a water bath for 15 minutes.[3]

-

Precipitation of Product: Add cold water (300 cm³) to the cooled reaction mixture. The 4-amino-3-nitrobenzaldehyde product will precipitate.[3]

-

Purification: Filter the precipitate, wash with water until neutral, and dry. Recrystallize from water to obtain pure orange, needle-like crystals of 4-Amino-3-nitrobenzaldehyde (IV).[3][7]

References

- 1. 4-Amino-3-nitrobenzaldehyde | 51818-99-6 | Benchchem [benchchem.com]

- 2. 4-(Methylamino)-3-nitrobenzaldehyde | 42564-41-0 | Benchchem [benchchem.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 5. researchgate.net [researchgate.net]

- 6. 4-Amino-3-nitrobenzaldehyde | C7H6N2O3 | CID 13237703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. nmr.oxinst.com [nmr.oxinst.com]

Synthesis of Novel Schiff Bases from 4-Amino-3-nitrobenzaldehyde: A Detailed Protocol and Application Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of novel Schiff bases derived from 4-amino-3-nitrobenzaldehyde. The protocols detailed herein are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide array of applications. They serve as crucial intermediates in organic synthesis and as ligands in coordination chemistry. Furthermore, many Schiff base derivatives have demonstrated significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic and structural features of Schiff bases derived from 4-amino-3-nitrobenzaldehyde, which contains both an electron-donating amino group and an electron-withdrawing nitro group, make them particularly interesting candidates for drug design and development, as well as for applications in materials science.

This application note provides a step-by-step protocol for the synthesis of a representative Schiff base from 4-amino-3-nitrobenzaldehyde and a primary amine. It also includes a summary of key characterization data and a discussion of potential applications.

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes the synthesis of N-(4-((4-methoxyphenyl)imino)methyl)-2-nitrobenzenamine, a Schiff base formed from 4-amino-3-nitrobenzaldehyde and p-anisidine.

Materials:

-

4-Amino-3-nitrobenzaldehyde

-

p-Anisidine (4-methoxyaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Aldehyde: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 4-amino-3-nitrobenzaldehyde in 20 mL of absolute ethanol. Stir the mixture at room temperature until the aldehyde is completely dissolved.

-

Addition of Amine: To the stirred solution, add a solution of 1.0 mmol of p-anisidine in 10 mL of absolute ethanol.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 3-4 hours.

-

Precipitation and Filtration: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The solid product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.

-

Washing and Drying: Collect the precipitated Schiff base by vacuum filtration using a Büchner funnel. Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials. Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterization: Determine the melting point of the synthesized Schiff base and characterize its structure using spectroscopic methods such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

Quantitative Data Summary

The following table summarizes typical quantitative data for Schiff bases derived from substituted benzaldehydes. Note that these are representative values and may vary for the specific Schiff base synthesized from 4-amino-3-nitrobenzaldehyde.

| Parameter | Representative Value |

| Yield | 75-90% |

| Melting Point | 150-250 °C (Varies with amine) |

| FTIR (cm⁻¹) | |

| ν(N-H) of amino group | 3400-3300 |

| ν(C-H) of aldehyde | ~2850, ~2750 (disappears in product) |

| ν(C=O) of aldehyde | ~1700 (disappears in product) |

| ν(C=N) of imine | 1630-1600 |

| ν(NO₂) asymmetric | 1550-1500 |

| ν(NO₂) symmetric | 1360-1300 |

| ¹H NMR (δ, ppm) | |

| -CH=N- (azomethine proton) | 8.5-9.0 (singlet) |

| Aromatic protons | 6.5-8.5 (multiplets) |

| -NH₂ protons | 5.0-6.0 (broad singlet) |

| UV-Vis (λmax, nm) | ~280, ~350 (π-π* and n-π* transitions) |

Visualizations

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and characterization of Schiff bases.

Hypothetical Signaling Pathway Inhibition

Schiff bases are known to interact with various biological targets. The following diagram illustrates a hypothetical mechanism where a synthesized Schiff base inhibits a pro-inflammatory signaling pathway, a potential application in drug development.

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a Schiff base.

Potential Applications

Schiff bases derived from 4-amino-3-nitrobenzaldehyde are promising candidates for a variety of applications, including:

-

Medicinal Chemistry: The presence of the nitro and amino groups can be fine-tuned to modulate the electronic properties of the imine bond, potentially leading to enhanced biological activity. These compounds can be screened for anticancer, antibacterial, antifungal, and antiviral activities.[1]

-

Materials Science: The conjugated π-system of these Schiff bases makes them suitable for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as chemosensors for the detection of metal ions.

-

Catalysis: Schiff base metal complexes are widely used as catalysts in various organic transformations, such as oxidation, reduction, and polymerization reactions.

Conclusion

The synthesis of Schiff bases from 4-amino-3-nitrobenzaldehyde offers a gateway to a diverse range of novel compounds with significant potential in both medicinal chemistry and materials science. The straightforward synthetic protocol, coupled with the potential for structural modification, makes this an attractive area for further research and development. The detailed protocols and data presented in this application note are intended to facilitate the exploration of these promising molecules.

References

Synthesis of Azo Dyes Using 4-Amino-3-nitrobenzaldehyde: A Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of azo dyes utilizing 4-amino-3-nitrobenzaldehyde as the diazo component. The procedure encompasses the synthesis of the precursor amine, its diazotization, and the subsequent coupling reaction with a phenolic compound to yield a monoazo dye. This protocol is intended for laboratory professionals in chemistry and drug development fields.

Overview of the Synthesis

The synthesis of azo dyes from 4-amino-3-nitrobenzaldehyde is a two-step process. The first step involves the diazotization of the primary aromatic amine, 4-amino-3-nitrobenzaldehyde, to form a diazonium salt. This is typically achieved by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures. The second step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling agent, such as a phenol or naphthol, to form the azo dye. The extended conjugation provided by the azo group (–N=N–) is responsible for the characteristic color of these compounds.

Experimental Protocol

This protocol is based on established laboratory procedures for the synthesis of azo dyes.[1][2][3]

Materials and Reagents

-

4-Acetamidobenzaldehyde

-

Acetic anhydride

-

Concentrated nitric acid

-

Concentrated hydrochloric acid

-

Sodium nitrite (NaNO₂)

-

4-Amino-3-nitrobenzaldehyde

-

A suitable coupling component (e.g., 1-naphthol, 2-naphthol, resorcinol, phenol)[1][2]

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol

-

Distilled water

Synthesis of 4-Amino-3-nitrobenzaldehyde (Intermediate)

This intermediate can be synthesized by the nitration of 4-acetamidobenzaldehyde followed by hydrolysis.[2][3]

-

Acetylation Protection: In a suitable reaction vessel, dissolve 4-acetamidobenzaldehyde in acetic anhydride with heating and vigorous stirring.

-

Nitration: Cool the mixture and slowly add a pre-mixed solution of concentrated nitric acid and acetic anhydride, maintaining the temperature below 35 °C.

-

Precipitation and Hydrolysis: Pour the reaction mixture into ice-water to precipitate the 4-acetylamino-3-nitrobenzylidenediacetate. Filter the precipitate and wash it with ethanol and water. Subsequently, heat the diacetate with concentrated hydrochloric acid, followed by the addition of cold water to precipitate the 4-amino-3-nitrobenzaldehyde.

-

Purification: Filter the crude product, wash with water, and recrystallize from water to obtain orange, needle-like crystals.[3]

Diazotization of 4-Amino-3-nitrobenzaldehyde

-

Dissolution: Prepare a solution of 4-amino-3-nitrobenzaldehyde in a mixture of acetic acid and water.[3] Heat the mixture gently to dissolve the amine, then cool it to approximately 12 °C with stirring to obtain a clear solution.[3]

-

Formation of Diazonium Salt: In a separate beaker, dissolve a molar equivalent of sodium nitrite in water. Cool both the amine solution and the sodium nitrite solution to 0–5 °C in an ice bath.

-

Reaction: Slowly add the cold sodium nitrite solution to the stirred amine solution while maintaining the temperature between 0 and 5 °C. Continue stirring for a short period to ensure the complete formation of the diazonium salt solution.

Azo Coupling Reaction

-

Preparation of Coupling Agent Solution: Dissolve a molar equivalent of the chosen coupling component (e.g., 1-naphthol) in an aqueous solution of sodium hydroxide. Cool this alkaline solution to 0–5 °C in an ice bath.[1][2]

-

Coupling: Slowly add the cold diazonium salt solution to the stirred, cold solution of the coupling agent.[2] The azo dye will precipitate out of the solution.

-

Isolation and Purification: Continue stirring the reaction mixture in the ice bath for a period to ensure complete coupling. Filter the precipitated dye, wash it thoroughly with water until the washings are neutral, and then dry the product.[2]

Data Presentation

The following table summarizes the physical characteristics of monoazo disperse dyes synthesized from 4-amino-3-nitrobenzaldehyde and various coupling components, as reported in the literature.[1][2]

| Dye Code | Coupling Component | Molecular Weight ( g/mol ) | Yield (%) | Color | Melting Point (°C) |

| 1a | 1-Naphthol | 321 | Good to Excellent | Light Orange | >300 |

| 2a | 2-Naphthol | 321 | Good to Excellent | Dark Red | >300 |

| 3a | Resorcinol | 288 | Good to Excellent | Golden Yellow | >300 |

| 4a | Phloroglucinol | 304 | Good to Excellent | Deep Brown | >300 |

| 5a | Phenol | 272 | Good to Excellent | Orange Red | 211-213 |

Data sourced from Oni, Bello, and Shibdawa (2019).[1][2]

Workflow Diagram

The following diagram illustrates the key stages in the synthesis of azo dyes from 4-amino-3-nitrobenzaldehyde.

Caption: Workflow for the synthesis of azo dyes.

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques to confirm their structure and purity:

-

UV-Visible Spectroscopy: To determine the absorption maxima (λmax) of the dye, which is related to its color.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N stretching of the azo group, O-H of the phenolic group, and C=O of the aldehyde group.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.[1][2]

-

Thin Layer Chromatography (TLC): To assess the purity of the final product.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

-

Handle concentrated acids and other corrosive chemicals with extreme care.

-

Azo compounds may be colored and should be handled carefully to avoid staining. Some azo compounds may have toxicological properties, and appropriate care should be taken.

References

- 1. [PDF] Synthesis , Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-Nitro-Benzaldehyde as Diazo Components on Polyester | Semantic Scholar [semanticscholar.org]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Retracted Article: Synthesis, characterization, and theoretical studies of the photovoltaic properties of novel reactive azonitrobenzaldehyde derivati ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05075C [pubs.rsc.org]

Applications of 4-Amino-3-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-nitrobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable starting material and intermediate in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its unique trifunctional nature, featuring an aldehyde group, an amino group, and a nitro group, allows for a diverse range of chemical transformations, making it an attractive scaffold in medicinal chemistry. The presence of the electron-withdrawing nitro group and the reactive amino and aldehyde functionalities enables the construction of complex molecular architectures, including Schiff bases and other pharmacologically active moieties. This document provides a detailed account of the applications of 4-amino-3-nitrobenzaldehyde in medicinal chemistry, complete with experimental protocols and data presented for easy reference.

Key Applications in Medicinal Chemistry

The primary applications of 4-amino-3-nitrobenzaldehyde in medicinal chemistry revolve around its use as a precursor for the synthesis of novel compounds with potential anticancer and antimicrobial activities. The aldehyde group readily undergoes condensation reactions, particularly with primary amines to form Schiff bases, which are a well-established class of bioactive compounds. Furthermore, the nitro and amino groups on the aromatic ring can be chemically modified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis of Schiff Bases with Anticancer Potential